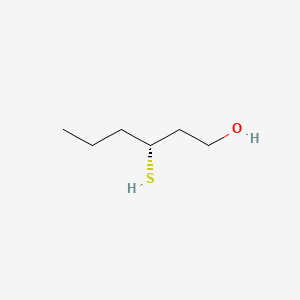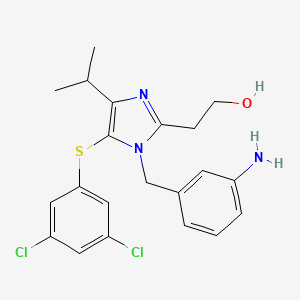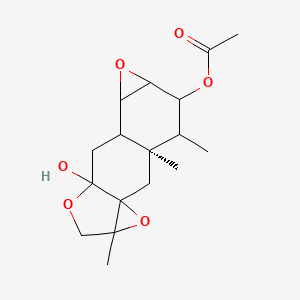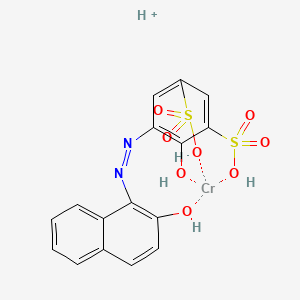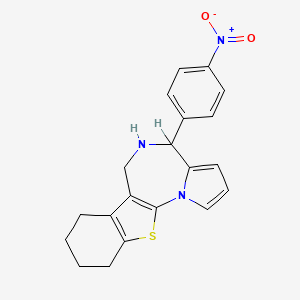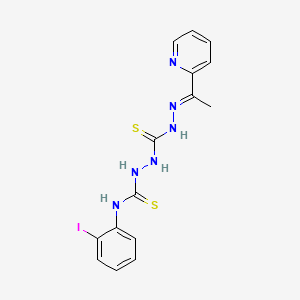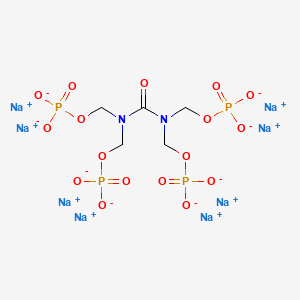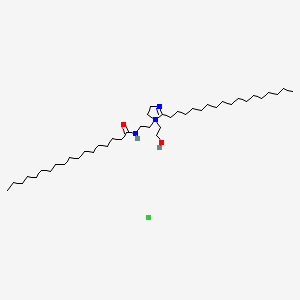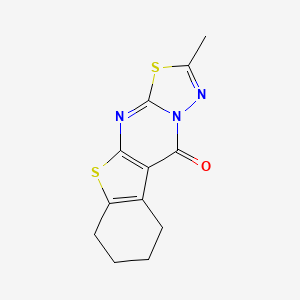![molecular formula C19H23Cl2FN2 B12705421 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride CAS No. 83658-29-1](/img/structure/B12705421.png)
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-fluorophényl)-3,4-dihydroisoquinoléin-3-yl]-N,N-diméthyléthanamine ; dihydrochlorure est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines de la science. Ce composé présente un groupe fluorophényle attaché à une partie dihydroisoquinoléine, ce qui en fait un sujet intéressant pour la recherche en chimie médicinale et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[1-(2-fluorophényl)-3,4-dihydroisoquinoléin-3-yl]-N,N-diméthyléthanamine ; dihydrochlorure implique généralement plusieurs étapes, commençant par la préparation du noyau dihydroisoquinoléine. Cela peut être réalisé par une réaction de Pictet-Spengler, où un aldéhyde réagit avec une amine en présence d'un catalyseur acide. Le groupe fluorophényle est ensuite introduit via une réaction d'acylation de Friedel-Crafts. L'étape finale implique la méthylation du groupe amine pour produire le composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut encore améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
2-[1-(2-fluorophényl)-3,4-dihydroisoquinoléin-3-yl]-N,N-diméthyléthanamine ; dihydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses analogues entièrement saturés.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome (Br₂) et l'acide nitrique (HNO₃).
Principaux produits formés
Oxydation : Dérivés de quinoléine.
Réduction : Analogues saturés.
Substitution : Divers dérivés fluorophényliques substitués.
Applications de la recherche scientifique
2-[1-(2-fluorophényl)-3,4-dihydroisoquinoléin-3-yl]-N,N-diméthyléthanamine ; dihydrochlorure a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-[1-(2-fluorophényl)-3,4-dihydroisoquinoléin-3-yl]-N,N-diméthyléthanamine ; dihydrochlorure implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. On pense qu'il module l'activité de certaines enzymes et récepteurs, ce qui conduit à ses effets biologiques observés. Les voies et les cibles exactes sont encore à l'étude, mais des études préliminaires suggèrent une implication dans la régulation des neurotransmetteurs et les voies anti-inflammatoires .
Applications De Recherche Scientifique
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluorodéschlorokétamine : Un anesthésique dissociatif apparenté à la kétamine, avec un atome de fluor remplaçant le groupe chlore.
2-(4-chloro-2-fluorophényl)-2-méthylbenzo[d][1,3]dioxol-4-yl :
Unicité
2-[1-(2-fluorophényl)-3,4-dihydroisoquinoléin-3-yl]-N,N-diméthyléthanamine ; dihydrochlorure se distingue par sa combinaison unique d'un groupe fluorophényle et d'un noyau dihydroisoquinoléine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement futurs dans divers domaines scientifiques .
Propriétés
Numéro CAS |
83658-29-1 |
|---|---|
Formule moléculaire |
C19H23Cl2FN2 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C19H21FN2.2ClH/c1-22(2)12-11-15-13-14-7-3-4-8-16(14)19(21-15)17-9-5-6-10-18(17)20;;/h3-10,15H,11-13H2,1-2H3;2*1H |
Clé InChI |
WWZBEUAGUTXSAX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


